molecular formula C22H24N4O5 B2602319 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2034249-01-7

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B2602319
CAS No.: 2034249-01-7
M. Wt: 424.457
InChI Key: IBRYGSJORJBUJR-UHFFFAOYSA-N
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Description

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a complex organic molecule featuring a triazole ring, an azetidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phenoxymethyl bromide, 1H-1,2,3-triazole, azetidine, and 2,3,4-trimethoxybenzoyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted triazole or azetidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole ring.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific proteins or pathways in diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The azetidine ring may interact with protein pockets, altering their function. The trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone: This compound is similar in structure but contains a pyrimidinyl group instead of a triazole ring.

    (3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone: Similar but with a methoxymethyl group instead of a phenoxymethyl group.

Uniqueness

The presence of the phenoxymethyl group in (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone provides unique electronic and steric properties, potentially leading to different biological activities and binding affinities compared to its analogs.

This compound in various scientific fields

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYGSJORJBUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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